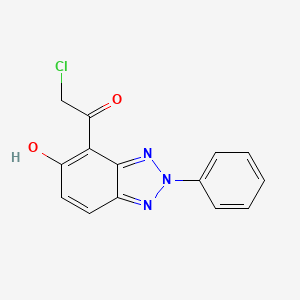
1-Methoxy-4-methyl-2-(2-nitroprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-methyl-2-(2-nitroprop-1-en-1-yl)benzene is an organic compound that belongs to the class of nitroalkenes. It is characterized by the presence of a nitro group (-NO2) attached to a propene chain, which is further connected to a benzene ring substituted with methoxy (-OCH3) and methyl (-CH3) groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-4-methyl-2-(2-nitroprop-1-en-1-yl)benzene can be synthesized through a nitroaldol reaction, which is a variant of the Henry reaction. The synthesis involves the reaction of benzaldehyde derivatives with nitroalkanes in the presence of a basic catalyst such as n-butylamine. The reaction proceeds as follows:
Reactants: Benzaldehyde derivative, nitroalkane (e.g., nitroethane), and a basic catalyst (e.g., n-butylamine).
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Procedure: The benzaldehyde derivative is mixed with the nitroalkane and the basic catalyst. The mixture is stirred until the reaction is complete, resulting in the formation of the nitroalkene product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:
Large-scale Reactors: Use of large-scale reactors to accommodate the increased volume of reactants.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: The product is purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-methyl-2-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be oxidized to a hydroxyl group (-OH).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the methoxy and methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride in solvents such as tetrahydrofuran (THF) or isopropyl alcohol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Reduction: Formation of 1-Methoxy-4-methyl-2-(2-aminoprop-1-en-1-yl)benzene.
Oxidation: Formation of 1-Hydroxy-4-methyl-2-(2-nitroprop-1-en-1-yl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Methoxy-4-methyl-2-(2-nitroprop-1-en-1-yl)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical compounds, particularly those with nitroalkene moieties.
Material Science: Utilized in the development of new materials with specific chemical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-methyl-2-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The compound’s effects are mediated through:
Molecular Targets: Interaction with enzymes and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
1-Methoxy-4-methyl-2-(2-nitroprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:
This compound: Similar structure but different substituents on the benzene ring.
This compound: Similar nitroalkene moiety but different functional groups attached to the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
922502-79-2 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-methoxy-4-methyl-2-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C11H13NO3/c1-8-4-5-11(15-3)10(6-8)7-9(2)12(13)14/h4-7H,1-3H3 |
InChI Key |
OIKAKDFKYDBBOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)





![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
![L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-](/img/structure/B14186551.png)
![9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14186552.png)
![6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B14186554.png)

![1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]-](/img/structure/B14186568.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepine](/img/structure/B14186570.png)
